5-甲基-1-己烯基硼酸

描述

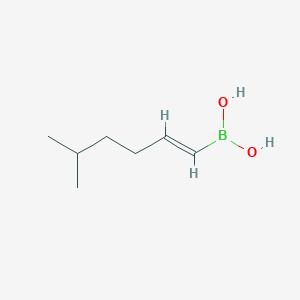

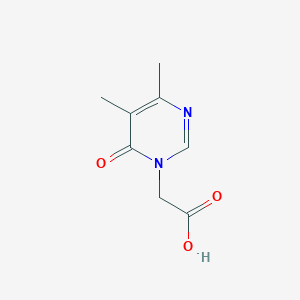

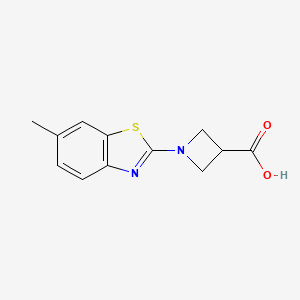

5-Methyl-1-hexenylboronic acid is a boronic acid with the molecular formula C7H15BO2 . It has a molecular weight of 142.01 .

Synthesis Analysis

The synthesis of boronic acids like 5-Methyl-1-hexenylboronic acid often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters, a valuable but less developed process, has also been reported .Molecular Structure Analysis

The InChI code for 5-Methyl-1-hexenylboronic acid is1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ . The InChI key is BLQVLJDDGUYUPN-GQCTYLIASA-N . Chemical Reactions Analysis

Boronic acids like 5-Methyl-1-hexenylboronic acid are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of a new Pd–C bond through oxidative addition with formally electrophilic organic groups . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, also occurs .Physical And Chemical Properties Analysis

5-Methyl-1-hexenylboronic acid has a molecular weight of 142.01 .科学研究应用

-

Microbial Fuel Cell Performance

- Summary of the Application : 5-Methyl-1-hexenylboronic acid has been studied for its role in microbial fuel cell performance . It’s used as an endogenous redox mediator in electron shuttling reactions, which are crucial for the performance of microbial fuel cells .

- Methods of Application : The study involved a single-chamber microbial fuel cell with a dual air-cathode assembly. The cell supported a high bacterial density and active biomass on the anode, resulting in maximum production of the redox metabolite, 5-methyl 1, hydroxy phenazine .

- Results : The production of 5-methyl 1, hydroxy phenazine was positively correlated with the chemical oxygen demand removal rate (77 ± 2.5%) and power generation (66.6 ± 2.2 mW cm −2) efficiency of the single-chamber microbial fuel cell .

-

Synthesis of Borinic Acid Derivatives

- Summary of the Application : Borinic acids, including 5-Methyl-1-hexenylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application : The synthesis of borinic acids relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

-

Suzuki–Miyaura Coupling

- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 5-Methyl-1-hexenylboronic acid, as a boron reagent, has been used in this process .

- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst to couple boron reagents and organohalides . The boron reagents, such as 5-Methyl-1-hexenylboronic acid, are transferred from boron to palladium .

- Results : The SM coupling reaction has been successful in forming carbon–carbon bonds, which is crucial in the synthesis of many organic compounds .

-

Antiviral Activity

- Summary of the Application : Certain indole derivatives, which can be synthesized using 5-Methyl-1-hexenylboronic acid, have been reported to possess antiviral properties .

- Methods of Application : The synthesis of these indole derivatives involves various chemical reactions, including the use of boronic acids like 5-Methyl-1-hexenylboronic acid .

- Results : Some of these indole derivatives have shown inhibitory activity against influenza A .

-

Medicinal Chemistry

- Summary of the Application : Boronic acids, including 5-Methyl-1-hexenylboronic acid, have been used in medicinal chemistry for the synthesis of various bioactive compounds .

- Methods of Application : The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .

- Results : The modification of bioactive molecules with boronic acids has shown to improve the already existing activities .

-

Sensors and Delivery Systems

- Summary of the Application : Boronic acids, such as 5-Methyl-1-hexenylboronic acid, have been used in the development of sensors and delivery systems .

- Methods of Application : The specific properties of boronic acids, including their ability to form reversible covalent complexes with diols and amines, have been exploited in the design of sensors and delivery systems .

- Results : The use of boronic acids in these applications has led to the development of new promising drugs and technologies .

未来方向

属性

IUPAC Name |

[(E)-5-methylhex-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQVLJDDGUYUPN-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-hexenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)